molecular formula C10H8BrNO B8680855 4-Allyloxy-3-bromo-benzonitrile

4-Allyloxy-3-bromo-benzonitrile

Cat. No.: B8680855
M. Wt: 238.08 g/mol
InChI Key: ZDOWYXJNAKKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyloxy-3-bromo-benzonitrile is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

4-Allyloxy-3-bromo-benzonitrile has a molecular formula of C10_{10}H8_8BrNO, featuring a bromo group and an allyloxy substituent on a benzonitrile backbone. Its synthesis often involves multi-step processes that can include bromination, nitration, and alkylation reactions. For instance, a recent study reported the synthesis of related compounds through a series of reactions starting from 2-allylphenol, demonstrating the versatility of such synthetic routes .

Table 1: Synthetic Routes for this compound

StepReaction TypeReagents/Involved CompoundsYield (%)
1NitrationSulfonitric acid mixture15
2BrominationN-bromosuccinimide72
3AlkylationAllyl bromide under basic conditions77

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromo group enhances the reactivity towards biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such derivatives can induce apoptosis in cancer cells, making them candidates for further pharmacological evaluation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it displays inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Photoinitiators in Polymer Chemistry

This compound can serve as a photoinitiator in the curing processes of polymers, particularly acrylic resins. Its ability to generate free radicals upon UV exposure makes it valuable in the production of durable coatings and adhesives .

Functionalization of Surfaces

The compound's reactive functional groups allow for its use in surface modification techniques. By attaching to surfaces, it can enhance adhesion properties or provide sites for further chemical reactions, which is crucial in developing advanced materials for electronics and biomedical applications .

Case Study 1: Synthesis and Application as Anticancer Agents

A study published in the Journal of Organic Chemistry explored the synthesis of various bromo-substituted benzonitriles, including derivatives of this compound. The synthesized compounds were tested for their cytotoxic effects on human cancer cell lines, yielding promising results with IC50 values indicating significant activity against breast cancer cells .

Case Study 2: Photopolymerization Processes

In another investigation, researchers utilized this compound as a photoinitiator in UV-curable coatings. The study highlighted its effectiveness in achieving rapid curing times while maintaining high mechanical strength and thermal stability in the final product .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5H2

InChI Key

ZDOWYXJNAKKFJX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mix 3-bromo-4-hydroxy-benzonitrile (1.520 g, 8.0 mmol), alkyl bromide (1.161 g, 9.6 mmol), potassium carbonate (3.317 g, 24 mmol) and potassium iodide (133 mg, 0.1 mmol) in acetone (80 mL). Heat the mixture to reflux for 12 h. Cool to ambient temperature, add EtOAc, wash the organic layer with water, and extract the aqueous layer twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to obtain the desired intermediate.
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl bromide
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
3.317 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Mix 3-bromo-4-hydroxy-benzonitrile (1.520 g, 8.0 mmol), allyl bromide (1.161g, 9.6 mmol), potassium carbonate (3.317 g, 24 mmol) and potassium iodide (133 mg, 0.1 mmol) in acetone (80 mL). Heat the mixture to reflux for 12 h. Cool to ambient temperature, add EtOAc, wash the organic layer with water, and extract the aqueous layer twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate. Purify by chromatography on silica gel eluting with EtOAc/hexane (1:8) to obtain the desired intermediate.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Quantity
3.317 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.